N,N-bis(cyanomethyl)-2-fluorobenzamide is an organic compound characterized by a benzamide structure with two cyanomethyl groups and a fluorine atom at the 2-position. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in various chemical reactions.
The compound can be synthesized through various methods, primarily involving the reaction of 2-fluorobenzoyl chloride with cyanomethylamine. This synthesis is typically conducted under controlled conditions to ensure high yields and purity of the final product.
N,N-bis(cyanomethyl)-2-fluorobenzamide belongs to the class of amides and is classified as a substituted benzamide due to the presence of both cyanomethyl and fluorine substituents. Its molecular formula is , and it has a molecular weight of 217.20 g/mol.
The synthesis of N,N-bis(cyanomethyl)-2-fluorobenzamide typically involves two main steps:
The molecular structure of N,N-bis(cyanomethyl)-2-fluorobenzamide features:
N,N-bis(cyanomethyl)-2-fluorobenzamide can undergo several types of chemical reactions:
The mechanism of action for N,N-bis(cyanomethyl)-2-fluorobenzamide varies based on its application:
Property | Value |
---|---|
Molecular Formula | C11H8FN3O |
IUPAC Name | N,N-bis(cyanomethyl)-2-fluorobenzamide |
InChI | InChI=1S/C11H8FN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 |
InChI Key | DHLMVIGVXDLGLI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)F |
N,N-bis(cyanomethyl)-2-fluorobenzamide has several scientific applications:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8